Methyl 5-Methylquinoline-3-carboxylate

Description

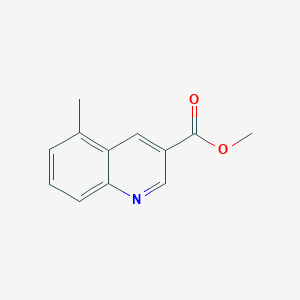

Structure

2D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

methyl 5-methylquinoline-3-carboxylate |

InChI |

InChI=1S/C12H11NO2/c1-8-4-3-5-11-10(8)6-9(7-13-11)12(14)15-2/h3-7H,1-2H3 |

InChI Key |

UCTWIJHHYLEBLL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=NC2=CC=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Methyl 5-Methylquinoline-3-carboxylate, can be achieved through various methods. Common synthetic routes include the Gould-Jacobs reaction, the Friedländer synthesis, and the Skraup synthesis . These methods often involve the use of aromatic amines, aldehydes, and other reagents under specific conditions such as acidic or basic environments, high temperatures, and the presence of catalysts.

Industrial Production Methods

Industrial production of quinoline derivatives typically employs green and sustainable chemistry approaches. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 5-Methylquinoline-3-carboxylate has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: The compound is used in the development of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 5-Methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription . This inhibition leads to the disruption of bacterial cell processes and ultimately cell death. The compound’s effects on other molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

- Methyl quinoline-5-carboxylate (CAS 16675-62-0): Lacks the methyl group at position 5 but shares the carboxylate ester at position 3. This difference in substitution reduces steric hindrance and may enhance solubility compared to the target compound .

- Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate (CAS 1384265-62-6): Contains electron-withdrawing groups (Cl, CF₃) at positions 4 and 2, which significantly alter electronic properties and reactivity compared to the simpler methyl-substituted target compound .

Molecular Weight and Formula

- Target Compound: Estimated molecular formula C₁₂H₁₁NO₂ (molar mass ~209.22 g/mol).

- Methyl 3-aminoquinoline-5-carboxylate: C₁₁H₁₀N₂O₂ (202.21 g/mol) .

- Methyl 2-acetamidoquinoline-6-carboxylate: C₁₃H₁₂N₂O₃ (244.25 g/mol) .

Reactivity Trends

- Electron-Donating vs. In contrast, trifluoromethyl or chloro substituents (e.g., in CAS 1384265-62-6) increase electrophilicity at adjacent positions .

- Ester Hydrolysis: The methyl ester at position 3 is susceptible to hydrolysis under acidic or basic conditions, a property shared with other quinoline carboxylates .

Physical and Chemical Properties

Solubility and Lipophilicity

- The methyl ester and methyl substituent in the target compound enhance lipophilicity compared to hydroxylated analogs (e.g., ethyl 6-hydroxyquinoline-3-carboxylate, CAS 6972-86-7), which exhibit higher aqueous solubility due to hydrogen bonding .

- Melting Points: Quinoline esters with bulky substituents (e.g., methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate) show higher melting points (398–341 K) due to intermolecular C–H⋯π interactions .

Spectroscopic Data

- IR Spectroscopy: Carboxylate esters in similar compounds exhibit strong C=O stretching bands near 1730 cm⁻¹, as seen in methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate .

- NMR: The methyl group at position 5 would resonate as a singlet near δ 2.5–3.0 ppm in ¹H NMR, comparable to methyl signals in methyl quinoline-5-carboxylate .

Biological Activity

Methyl 5-Methylquinoline-3-carboxylate (MMQC) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of MMQC, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of this compound

The synthesis of MMQC typically involves the methylation of quinoline derivatives, which can be achieved through various chemical reactions. For instance, methylation reactions using reagents such as methyl iodide (CH₃I) have been documented in literature, leading to the formation of methylated quinoline derivatives with varying yields depending on the reaction conditions used .

1. Anticoccidial Activity

Recent studies have highlighted the anticoccidial properties of quinoline carboxylate derivatives, including MMQC. A series of novel quinoline carboxylates were synthesized and evaluated for their efficacy against Eimeria tenella, a protozoan parasite causing coccidiosis in poultry. The results indicated that certain derivatives exhibited significant anticoccidial activity, with some compounds achieving an anticoccidial index (AI) as high as 168.7 at a dosage of 27 mg/kg . This suggests that MMQC and its analogs could serve as potential candidates for developing new anticoccidial drugs.

2. Antiviral Activity

MMQC has also been investigated for its antiviral properties. A study conducted on alkylated quinoline derivatives showed promising activity against the hepatitis B virus (HBV), with preliminary evaluations indicating potential efficacy in vitro . The mechanism of action appears to involve interference with viral replication processes, although further research is needed to elucidate the precise pathways involved.

3. Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been extensively studied. MMQC exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the quinoline ring can enhance antibacterial potency .

Case Studies and Research Findings

The biological activities of MMQC can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Quinoline derivatives often act by inhibiting specific enzymes crucial for pathogen survival or replication.

- Interference with Cell Membrane Integrity : Some studies suggest that these compounds disrupt bacterial cell membranes, leading to cell lysis.

- Modulation of Immune Response : Certain quinolines may also enhance host immune responses against infections.

Q & A

Q. How can reaction yield and scalability be optimized for industrial-grade research applications?

- Methodology :

- Design of Experiments (DoE) : Use Box-Behnken models to optimize temperature, stoichiometry, and catalyst loading.

- Continuous Flow Chemistry : Tubular reactors enhance heat transfer and reduce side reactions.

- Green Chemistry Metrics : Calculate E-factors and atom economy to minimize waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.